molecular formula C12H17N5O5 B12401985 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one

Cat. No.: B12401985
M. Wt: 311.29 g/mol
InChI Key: VKBDRYNPOJCCAX-IOSLPCCCSA-N
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Description

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one, also known as 8-methoxyguanosine, is a modified nucleoside. It is a derivative of guanosine, where the guanine base is substituted with a methoxy group at the 8-position.

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5,7-8,11,18-19H,3H2,1-2H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1

InChI Key

VKBDRYNPOJCCAX-IOSLPCCCSA-N

Isomeric SMILES

CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)N=C(NC2=O)N

Canonical SMILES

CC1=NC2=C(N1C3C(C(C(O3)CO)O)OC)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one involves its interaction with nucleic acids. The methoxy group at the 8-position can influence the compound’s binding affinity and specificity to nucleic acid targets. This modification can affect the stability and function of nucleic acids, making it a valuable tool in molecular biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one lies in its methoxy modification, which imparts distinct chemical and biological properties. This modification can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications .

Biological Activity

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one is a purine nucleoside analog with potential applications in medicinal chemistry. This compound is of interest due to its structural similarities to naturally occurring nucleosides and its potential biological activities, including antiviral and anticancer properties.

  • Molecular Formula : C10H13N5O5
  • Molecular Weight : 299.24 g/mol
  • CAS Number : 3868-31-3
  • Storage Conditions : Store in a dark place at -20°C under inert atmosphere.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. Nucleoside analogs can interfere with nucleic acid synthesis, leading to inhibition of viral replication and potential antitumor effects. The specific mechanism involves:

  • Inhibition of DNA/RNA Polymerases : The compound competes with natural nucleotides for incorporation into DNA or RNA.
  • Induction of Apoptosis : By disrupting normal cellular processes, it may trigger programmed cell death in rapidly dividing cells.

Antiviral Activity

Studies have shown that purine nucleoside analogs exhibit significant antiviral properties. For instance:

  • Activity Against Viruses : Research indicates that similar compounds have been effective against various viruses, including HIV and herpes simplex virus (HSV) by inhibiting viral DNA synthesis (Raasch et al., 2014) .

Anticancer Activity

Numerous studies have explored the anticancer potential of nucleoside analogs:

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound can induce apoptosis and inhibit proliferation in various cancer types (e.g., breast cancer and leukemia) through mechanisms involving cell cycle arrest and apoptosis induction (Raasch et al., 2014) .

Case Studies

StudyFindings
Raasch et al. (2014)Identified nucleoside analogs that induce neuronal differentiation and exhibited cytotoxicity against cancer cell lines.
Clinical TrialsPreliminary results suggest efficacy in patients with specific viral infections or cancers when used as part of combination therapy.

Research Findings

Recent research has highlighted the structure-activity relationship (SAR) of nucleoside analogs:

  • Substituent Effects : Variations in the sugar moiety and base structure significantly influence biological activity.
  • Toxicity Profiles : While effective against target cells, some studies noted cytotoxicity towards non-target cells, necessitating further optimization for therapeutic use.

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